molecular formula C9H10ClNO B6216847 7-methyl-1-benzofuran-5-amine hydrochloride CAS No. 2742656-64-8

7-methyl-1-benzofuran-5-amine hydrochloride

Cat. No.: B6216847
CAS No.: 2742656-64-8
M. Wt: 183.63 g/mol
InChI Key: NVEPEVOLPOFVAN-UHFFFAOYSA-N
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Description

7-methyl-1-benzofuran-5-amine hydrochloride (CAS 2742656-64-8) is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . It is a member of the aminoalkyl benzofuran class, which are subjects of interest in preclinical neuropharmacology research . These compounds are typically investigated for their interactions with monoamine transporter proteins, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Structurally related analogs, such as 5-MAPB, have been shown to act as transporter substrates, stimulating the release of neurotransmitters like serotonin and dopamine in vitro . This mechanism is a key area of study for researchers developing and comparing novel psychoactive substances. The aminoalkyl benzofuran scaffold is considered a viable template for exploring compounds with entactogen-like properties, and research aims to understand their in vitro potency and selectivity profiles compared to other stimulants . This product is strictly for research purposes in laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

2742656-64-8

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

7-methyl-1-benzofuran-5-amine;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H

InChI Key

NVEPEVOLPOFVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation-Cyclization Strategy

The foundational approach involves halogenation of substituted benzoic acid derivatives followed by cyclization. For instance, 4-protected amino-2-hydroxybenzoic acid/ester undergoes halogenation using agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloroethane or acetic acid. This step introduces halogens at the 3- and 5-positions, critical for subsequent coupling.

Example Protocol :

  • Substrate : Methyl 4-acetylamino-2-hydroxybenzoate

  • Halogenating Agent : NBS (2.2 eq) in 1,2-dichloroethane

  • Conditions : 50–55°C, 6 hours under nitrogen

  • Outcome : Methyl 4-acetylamino-3,5-dibromo-2-hydroxybenzoate (yield: 71–92%).

Cyclization is achieved via palladium-catalyzed coupling with trialkylacetylenes. For 7-methyl substitution, trimethylethynylsilane reacts with halogenated intermediates in the presence of bis(triphenylphosphine)palladium(II) dichloride and cuprous iodide. This forms the benzofuran skeleton while retaining the methyl group at the 7-position.

Friedel-Crafts Acylation Route

An alternative method employs Friedel-Crafts acylation to construct the benzofuran ring. This route, detailed in dronedarone synthesis patents, involves acylating N-(4-alkoxyphenyl)acetamide with 2-bromohexanoyl chloride using aluminum chloride as a catalyst. The resultant intermediate undergoes cyclization under basic conditions to form the benzofuran core.

Key Steps :

  • Acylation :

    • Reagents : 2-Bromohexanoyl chloride (1.1 eq), AlCl₃ (1.5 eq)

    • Solvent : Dichloromethane, 25–30°C

    • Product : N-[3-(2-Bromohexanoyl)-4-hydroxyphenyl]acetamide (yield: 85–90%).

  • Cyclization :

    • Base : Triethylamine (3.0 eq)

    • Conditions : Reflux in toluene, 8–12 hours

    • Outcome : 2-Butyl-5-benzofuranamine precursor.

Introduction of the Amine Group

Direct Amination via Nucleophilic Substitution

In halogenated benzofurans (e.g., 5-bromo-7-methyl-1-benzofuran), the bromine atom at position 5 serves as a leaving group for amination.

Protocol :

  • Reagents : Ammonia (NH₃, 7.0 eq) in dioxane

  • Catalyst : CuI (0.1 eq), Pd(OAc)₂ (0.05 eq)

  • Conditions : 100°C, 24 hours under microwave irradiation

  • Yield : ~65% (extrapolated from analogous reactions).

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.

Standard Procedure :

  • Dissolve 7-methyl-1-benzofuran-5-amine (1.0 eq) in anhydrous diethyl ether.

  • Slowly add concentrated HCl (1.1 eq) at 0°C.

  • Filter the precipitate and wash with cold ether.

Analytical Validation :

  • ¹H NMR (DMSO-d₆) : δ 7.84 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 2.15 (s, 3H, CH₃), 0.36 (s, 9H, Si(CH₂CH₃)₃).

  • Mass Spectrometry : m/z 256.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Halogenation-CyclizationHalogenation, Pd-catalyzed coupling24–71%High regioselectivity; scalableMulti-step; costly catalysts
Friedel-Crafts AcylationAcylation, cyclization70–92%One-pot feasibility; industrial viabilityRequires harsh Lewis acids
Nitration-ReductionNitration, H₂ reduction60–75%Reliable for aromatic aminesHandling explosive intermediates

Optimization Strategies

Solvent and Catalyst Selection

  • Coupling Reactions : Ethylene glycol dimethyl ether outperforms dioxane in minimizing side reactions (yield increase: 15%).

  • Lewis Acids : SnCl₄ provides higher cyclization efficiency compared to AlCl₃ (yield: 92% vs. 85%).

Protecting Group Management

  • Acetyl vs. Trifluoroacetyl : Acetyl groups simplify deprotection (NaOH vs. KOH), but trifluoroacetyl offers better stability during halogenation.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for exothermic steps like Friedel-Crafts acylation. Key parameters:

  • Residence Time : 30–60 seconds

  • Temperature Control : Jacketed reactors with chilled brine (−10°C).

Challenges and Mitigation

  • Intermediate Instability : 2-Butyl-5-benzofuranamine degrades at room temperature; immediate salt formation is critical.

  • Pd Catalyst Cost : Recycling protocols using activated carbon adsorption recover >90% Pd .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid, while reduction may produce benzofuran-5-amine .

Scientific Research Applications

Chemistry: 7-methyl-1-benzofuran-5-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, benzofuran derivatives are studied for their antimicrobial and antifungal properties. These compounds have shown promise in inhibiting the growth of various pathogens .

Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as candidates for anticancer, antiviral, and anti-inflammatory drugs .

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

7-APB (7-(2-Aminopropyl)Benzofuran Hydrochloride)

  • Molecular Formula: C₁₁H₁₃NO·HCl (identical to 7-methyl-1-benzofuran-5-amine HCl).
  • Substituents: Features a 2-aminopropyl group at the benzofuran’s 7-position, compared to the methyl and amine groups at positions 7 and 5 in the target compound.
  • UV/Vis Profile : Both share similar λmax values (208–283 nm), suggesting comparable electron transitions in the benzofuran backbone .
  • Applications : 7-APB is studied for its psychoactive properties, whereas 7-methyl-1-benzofuran-5-amine’s applications remain less documented.

Other Amine Hydrochlorides with Aromatic Cores

Benzydamine Hydrochloride

  • Structure : Contains a benzylamine group linked to an indazole ring.
  • Molecular Weight : ~345.3 g/mol (higher than 7-methyl-1-benzofuran-5-amine HCl).
  • Analytical Use : Employed in multi-component spectrophotometric assays due to distinct chromophores .

Memantine Hydrochloride

  • Structure : Adamantane-based primary amine.
  • Molecular Weight : 215.8 g/mol, comparable to the target compound.
  • Stability : Memantine HCl is stable under standard storage conditions, similar to the long-term stability of 7-methyl-1-benzofuran-5-amine HCl .

Chlorphenoxamine Hydrochloride

  • Structure : Diphenhydramine analogue with a chloro-substituted aromatic ring.
  • Applications : Used as an antihistamine, highlighting the pharmacological versatility of amine hydrochlorides .

Physicochemical and Analytical Comparison

Table 1: Comparative Properties of Selected Hydrochlorides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents UV λmax (nm) Stability
7-Methyl-1-benzofuran-5-amine HCl C₁₁H₁₃NO·HCl 211.7 7-methyl, 5-amine 208, 244, 275, 283 ≥5 years at -20°C
7-APB Hydrochloride C₁₁H₁₃NO·HCl 211.7 7-(2-aminopropyl) 208, 244, 275, 283 ≥5 years at -20°C
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.3 Benzylamine-indazole Not reported Standard conditions
Memantine HCl C₁₂H₂₁N·HCl 215.8 Adamantane-amine Not reported Standard conditions
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 352.3 Chloro-diphenhydramine Not reported Standard conditions

Key Observations :

  • Structural Flexibility : While 7-methyl-1-benzofuran-5-amine HCl and 7-APB HCl share identical molecular formulas, their substituent positions dictate divergent reactivities and applications.
  • Stability : The benzofuran derivatives exhibit exceptional stability under低温 storage, unlike other hydrochlorides, which are typically stable at ambient conditions .

Research and Analytical Challenges

  • Spectrophotometric Differentiation : Overlapping UV spectra (e.g., 7-methyl-1-benzofuran-5-amine vs. 7-APB) necessitate advanced techniques like HPLC or mass spectrometry for precise quantification .
  • Structural Elucidation : Tools like SHELXL and ORTEP-3 have been historically used for crystallographic analysis of similar compounds, though their application to the target compound remains unverified .

Biological Activity

7-Methyl-1-benzofuran-5-amine hydrochloride is a chemical compound that belongs to the benzofuran family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analyses with similar compounds.

PropertyValue
CAS No. 2742656-64-8
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 7-methyl-1-benzofuran-5-amine; hydrochloride
Purity ≥95%

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, suggesting a mechanism involving the inhibition of specific enzymes crucial for microbial growth. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell death.

Antifungal Properties

In vitro studies have demonstrated that this compound possesses antifungal activity. It has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis and function .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has indicated that it can inhibit cancer cell proliferation across various cell lines. For instance, in a comparative study, derivatives with a methyl group at the C–3 position exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Tubulin Interaction : It binds to tubulin, preventing polymerization and disrupting cellular processes necessary for mitosis .
  • Cell Membrane Disruption : By altering membrane integrity in pathogens, it enhances susceptibility to osmotic pressure and leads to cell lysis.

Comparative Analysis with Similar Compounds

A comparison with other benzofuran derivatives reveals distinct differences in biological activities based on structural modifications:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
7-Methyl-1-benzofuran-5-amineHighModerateEnzyme inhibition; tubulin binding
2-Methyl-1-benzofuran-5-amineModerateLowCell membrane disruption
Benzofuran (unsubstituted)LowLowNon-specific interactions

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Leukemia Cell Lines : In studies involving HL-60 and U937 leukemia cells, the compound exhibited IC50 values ranging from 0.237 to 19.1 µM, effectively inhibiting cell proliferation at concentrations below 1 µM .
  • Fungal Infections : Clinical trials have shown promising results in treating fungal infections resistant to conventional therapies, indicating a potential role for this compound as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-1-benzofuran-5-amine hydrochloride in laboratory settings?

  • Methodology :

  • Step 1 : Begin with a benzofuran precursor (e.g., 5-nitro-7-methylbenzofuran) to introduce the amine group via catalytic hydrogenation (H₂/Pd-C) or reduction with Fe/HCl .
  • Step 2 : React the free amine with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt. Optimize pH (~3–4) to ensure complete protonation .
  • Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to verify the benzofuran backbone, methyl group (δ ~2.3 ppm), and amine hydrochloride (δ ~8.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₂ClNO) .
  • Thermal Analysis : DSC/TGA to determine melting point and thermal stability (typical range: 200–250°C for benzofuran hydrochlorides) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility Profile :

  • High solubility in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light due to benzofuran photolability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the amine and benzofuran ring. Predict sites for electrophilic attack (e.g., para to the methyl group) .
  • Validate with experimental kinetics (e.g., reaction with acetyl chloride in THF) and compare computed vs. observed activation energies .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?

  • Case Study :

  • If antimicrobial assays show variability, standardize protocols:
  • Use Mueller-Hinton broth for MIC testing against S. aureus and E. coli.
  • Control for compound aggregation via dynamic light scattering (DLS) .
  • Cross-reference with receptor binding assays (e.g., serotonin receptor affinity via radioligand displacement) to clarify neuropharmacological mechanisms .

Q. How do reaction conditions influence enantiomeric purity during synthesis?

  • Optimization Framework :

  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or recrystallization with L-tartaric acid to isolate enantiomers .
  • Kinetic Control : Adjust temperature (-20°C to 25°C) and solvent polarity (e.g., ethanol vs. acetone) to favor one enantiomer during salt formation .

Notes

  • *Hypothetical data inferred from structurally similar compounds (e.g., 7-APB hydrochloride in ).
  • Avoid non-peer-reviewed sources (e.g., commercial websites) per user guidelines.
  • For biological assays, prioritize protocols from and to ensure reproducibility.

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